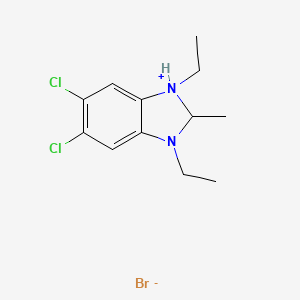
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound is characterized by the presence of two chlorine atoms, two ethyl groups, and a methyl group attached to the benzimidazole ring, along with a bromide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the reaction of 5,6-dichloro-1,3-diethyl-2-methylbenzimidazole with a suitable brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may also be considered to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce dihydrobenzimidazole derivatives. Substitution reactions can result in a variety of functionalized benzimidazole compounds .
Applications De Recherche Scientifique
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to DNA or proteins, leading to alterations in cellular functions and processes. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloro-1,3-diethyl-2-methyl-3H-benzimidazol-1-ium iodide: This compound is similar in structure but contains an iodide ion instead of a bromide ion.
5,6-Dichloro-1,3-diethyl-2-methylbenzimidazole: This compound lacks the bromide ion and is not in the ionic form.
Uniqueness
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to its specific combination of functional groups and ionic nature. The presence of the bromide ion may influence its solubility, reactivity, and biological activity compared to similar non-ionic compounds .
Propriétés
Numéro CAS |
112094-18-5 |
|---|---|
Formule moléculaire |
C12H17BrCl2N2 |
Poids moléculaire |
340.08 g/mol |
Nom IUPAC |
5,6-dichloro-1,3-diethyl-2-methyl-1,2-dihydrobenzimidazol-1-ium;bromide |
InChI |
InChI=1S/C12H16Cl2N2.BrH/c1-4-15-8(3)16(5-2)12-7-10(14)9(13)6-11(12)15;/h6-8H,4-5H2,1-3H3;1H |
Clé InChI |
MSZPBGKVPQJISH-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+]1C(N(C2=CC(=C(C=C21)Cl)Cl)CC)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)



![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
![2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one](/img/structure/B14303068.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)


![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)



![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
